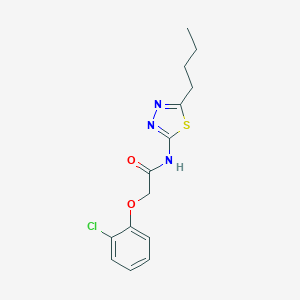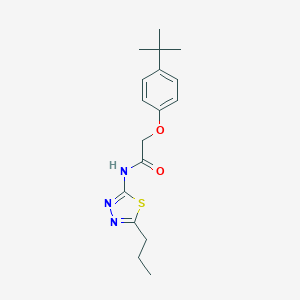![molecular formula C21H20ClF3N2O5 B284652 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone, also known as CT-322, is a small molecule inhibitor that selectively targets vascular endothelial growth factor (VEGF) receptors. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Mecanismo De Acción
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone selectively targets VEGF receptors, specifically VEGFR-2, which is overexpressed in many types of cancer. By inhibiting VEGFR-2 signaling, this compound blocks the formation of new blood vessels and reduces the supply of nutrients and oxygen to tumors, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects
In addition to its anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects, including the induction of tumor cell apoptosis, inhibition of tumor cell migration and invasion, and modulation of immune cell function. These effects may contribute to its overall anti-tumor activity and potential use in combination with other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone for lab experiments include its high selectivity for VEGFR-2 and its ability to inhibit angiogenesis and tumor growth in animal models. However, the limitations of this compound include its relatively short half-life and the potential for the development of resistance to VEGFR inhibitors over time.
Direcciones Futuras
For the study of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone include the development of more potent and selective VEGFR inhibitors, the identification of biomarkers that can predict patient response to treatment, and the exploration of combination therapies that can enhance the anti-tumor activity of this compound. Additionally, the potential use of this compound in other diseases characterized by abnormal angiogenesis, such as macular degeneration and diabetic retinopathy, is an area of ongoing research.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets VEGF receptors and has shown potential for use in cancer therapy. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and explore its potential use in other diseases characterized by abnormal angiogenesis.
Métodos De Síntesis
The synthesis of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone involves the use of several chemical reactions, including the coupling of 2-chlorobenzyl alcohol with 3-methoxyphenylacetic acid, followed by the condensation of the resulting intermediate with 5-acetyl-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been extensively studied for its potential use in cancer therapy, particularly in the treatment of solid tumors such as breast, lung, and colon cancer. Preclinical studies have shown that this compound can inhibit tumor growth and angiogenesis in animal models, and clinical trials have demonstrated its safety and efficacy in combination with chemotherapy and other targeted therapies.
Propiedades
Fórmula molecular |
C21H20ClF3N2O5 |
|---|---|
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
5-acetyl-6-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C21H20ClF3N2O5/c1-11(28)17-18(26-19(29)27-20(17,30)21(23,24)25)12-7-8-15(16(9-12)31-2)32-10-13-5-3-4-6-14(13)22/h3-9,17-18,30H,10H2,1-2H3,(H2,26,27,29) |
Clave InChI |
QVMGRWGMCXRVJN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
SMILES canónico |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)





![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)

